Product packaging for 4,7-Dichlorobenzo[c]isoxazole(Cat. No.:)

4,7-Dichlorobenzo[c]isoxazole

Cat. No.: B11909733
M. Wt: 188.01 g/mol
InChI Key: XCDPTPFKYZWVEB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoxazole (B147169) and Benzoisoxazole Research

The study of isoxazoles, the parent heterocycle of benzoisoxazoles, has a rich history dating back to the late 19th century. The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. These compounds are valued in organic synthesis as versatile intermediates that can be converted into other important functional groups. jocpr.comresearchgate.net

The synthesis of the benzo[c]isoxazole ring system has evolved considerably over time. Early methods often relied on the cyclization of ortho-substituted benzene (B151609) derivatives. Modern synthetic strategies have expanded to include more sophisticated and efficient methods, broadening the accessibility and diversity of substituted benzo[c]isoxazoles for research and development. This continuous development has enabled chemists to create a wide array of analogues with tailored properties. researchgate.net

Importance of the 4,7-Dichloro Substitution Pattern in Heterocyclic Chemistry

The specific placement of two chlorine atoms at the 4 and 7 positions of the benzo[c]isoxazole ring is a key structural feature. In heterocyclic chemistry, halogenation is a common strategy to enhance the biological activity of a molecule. The presence of chlorine atoms can increase a compound's hydrophobicity, which may lead to improved membrane permeability and bioavailability.

Furthermore, the electron-withdrawing nature of chlorine atoms can significantly alter the electronic distribution within the aromatic system. This can affect the molecule's reactivity in further chemical transformations and its binding affinity for biological macromolecules. Studies on other dichlorinated heterocyclic systems have shown that this substitution pattern can lead to potent biological activity, including remarkable antimicrobial effects. najah.eduresearchgate.net In some cases, dichlorinated compounds have exhibited higher potency than their non-halogenated or mono-halogenated counterparts. najah.edu

Overview of Current Research Landscape Pertaining to Dichlorinated Benzoisoxazoles

While specific research on 4,7-Dichlorobenzo[c]isoxazole is limited, the broader field of dichlorinated benzoisoxazoles and related heterocycles is an active area of investigation. Various isomers, such as 5,7-dichloro and 3,6-dichloro derivatives, are utilized as key intermediates in the synthesis of more complex molecules with potential therapeutic applications.

For instance, 5,7-Dichlorobenzo[d]isoxazol-3-amine is a known building block for compounds with potential antimicrobial and anticancer properties. Research on other dichlorinated heterocyclic cores, such as 1,4-benzodiazepines, has demonstrated that dichlorination can confer significant antibacterial potency. najah.eduresearchgate.netresearchgate.net These findings underscore the general interest in dichlorinated heterocyclic scaffolds within medicinal chemistry as researchers continue to explore the impact of this substitution pattern on biological activity.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10203-06-2 chembk.combldpharm.comchemspider.com
Molecular Formula C₇H₃Cl₂NO chembk.comchemspider.com
Molar Mass 188.01 g/mol chembk.com

Physicochemical Properties of an Isomeric Compound: 3,5-Dichlorobenzo[d]isoxazole

PropertyValueSource
CAS Number 16263-53-9 chemscene.com
Molecular Formula C₇H₃Cl₂NO chemscene.com
Molecular Weight 188.01 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO B11909733 4,7-Dichlorobenzo[c]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2NO

Molecular Weight

188.01 g/mol

IUPAC Name

4,7-dichloro-2,1-benzoxazole

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7-4(5)3-11-10-7/h1-3H

InChI Key

XCDPTPFKYZWVEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CON=C2C(=C1)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4,7 Dichlorobenzo C Isoxazole and Its Analogues

Strategies for the Construction of the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is the cornerstone of synthesizing 4,7-Dichlorobenzo[c]isoxazole and its analogues. Various synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

One of the most powerful and widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.netijpcbs.comresearchgate.net This reaction provides a direct and efficient route to the isoxazole core. researchgate.net

Nitrile oxides are often unstable and are typically generated in situ to avoid decomposition and dimerization. ijpcbs.com Common methods for their generation include the dehydrohalogenation of hydroxymoyl chlorides and the dehydration of primary nitro compounds. ijpcbs.com The use of various reagents facilitates this process, including bases like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Oxidative methods, such as the use of chloramine-T or hypervalent iodine reagents, can also be employed to generate nitrile oxides from aldoximes. ijpcbs.comresearchgate.net For instance, tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, has been shown to be a potent reagent for generating nitrile oxides from oximes under mild conditions. organic-chemistry.org Similarly, dipolarophiles, the other reactant in the cycloaddition, can also be generated in situ. organic-chemistry.org

A copper-catalyzed [3+2] cycloaddition reaction exemplifies the in situ generation of nitrile oxides. In this method, nitrile oxides are generated from the coupling reaction of a copper carbene and a nitroso radical, which then react with alkynes in a highly regioselective manner. organic-chemistry.org Another approach involves the in situ generation of nitrile oxides from α-nitro ketones catalyzed by silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO4/SiO2) or Amberlyst 15. organic-chemistry.org A novel three-component reaction utilizes the in situ generation of nitrile oxides from copper carbene and tert-butyl nitrite, which then react with β-keto esters to synthesize fully substituted isoxazoles. rsc.org

PrecursorReagent/CatalystMethod of Generation
Hydroximoyl chloridesBase (e.g., Triethylamine)Dehydrohalogenation
Primary nitro compoundsDehydrating agentDehydration
AldoximesOxidant (e.g., Chloramine-T, t-BuOI)Oxidative dehydrogenation
α-nitro ketonesNaHSO4/SiO2 or Amberlyst 15Catalytic formation
Copper carbene and tert-butyl nitriteCopper catalystIn situ coupling and reaction

Table 1: Methods for In Situ Generation of Nitrile Oxides

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole ring. mdpi.com The reaction of nitrile oxides with terminal alkynes generally leads to 3,5-disubstituted isoxazoles with high regioselectivity. researchgate.net This selectivity can be influenced by both steric and electronic factors of the reactants. mdpi.com For example, the reaction of β-isoxazolyl enamines with nitrile oxides proceeds in a regio- and stereospecific manner, with the regioselectivity controlled by the orbital overlap in the transition state. beilstein-journals.org

The use of specific catalysts can also control regioselectivity. For instance, copper(I)-catalyzed cycloadditions provide reliable access to 3,4-disubstituted isoxazoles. organic-chemistry.org In some cases, complete regioselectivity can be achieved, as seen in the synthesis of 3,5-disubstituted isoxazoles from the reaction of oximes with terminal alkynes induced by hypervalent iodine reagents. researchgate.net The choice of leaving group on a vinylphosphonate (B8674324) dipolarophile can also be used to control the regioselectivity of the cycloaddition, yielding either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

Stereoselectivity is also a key consideration, particularly when chiral centers are present or formed during the reaction. Asymmetric Michael addition followed by cyclization has been used to synthesize chiral isoxazole-dispirobisoxindoles with high regio- and stereoselectivity. thieme-connect.com

Cycloisomerization Reactions

Cycloisomerization reactions provide an alternative pathway to the isoxazole ring system. A notable example is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes, which yields substituted isoxazoles under moderate conditions. researchgate.netlookchem.com This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the acetylenic oxime. researchgate.net The proposed mechanism involves the π-activation of the alkyne by the gold catalyst, followed by a 5-endo-dig cyclization. lookchem.com

Transition metal-catalyzed cycloisomerization, in general, is a significant strategy for accessing functionalized isoxazoles. researchgate.net While explicit protocols for this compound via this method are not detailed, the general applicability of cycloisomerization of appropriately substituted precursors suggests its potential. vulcanchem.com

Condensation Reactions

Condensation reactions are a classical and still widely used approach for constructing the isoxazole ring. kuey.netresearchgate.net These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.netnih.gov The pH of the reaction can influence the final product, as demonstrated in the Claisen isoxazole synthesis where β-keto esters react with hydroxylamine. youtube.com

The reaction of primary nitro compounds with aldehydes or activated ketones also leads to isoxazole derivatives. researchgate.net For instance, a one-pot, three-component condensation of β-oxoesters, hydroxylamine hydrochloride, and substituted aldehydes can be used to prepare α,β-unsaturated isoxazol-5(4H)-ones. nih.gov The synthesis of isoxazole derivatives has been achieved through a one-pot condensation of various precursors with hydroxylamine hydrochloride in ethanol. ur.edu.pl

Oxidative Heterocyclization Approaches

Oxidative heterocyclization presents another route to isoxazoles. organic-chemistry.org This can involve the oxidation of aldoximes to generate nitrile oxides in the presence of a dipolarophile, leading to a cycloaddition reaction. arkat-usa.org Hypervalent iodine reagents are frequently used as oxidants in these reactions. researchgate.netarkat-usa.org For example, the reaction of aldoximes with alkynes in the presence of hypervalent iodine reagents leads to isoxazoles through an oxidative cycloaddition. arkat-usa.org

Targeted Introduction of Halogen Substituents (Chlorination Strategies)

The precise installation of chlorine atoms onto the benzo[c]isoxazole scaffold is a key challenge in the synthesis of this compound. Various strategies have been developed to achieve this, which can be broadly categorized into pre-functionalization and post-cyclization approaches.

Pre-functionalization Approaches

Pre-functionalization strategies involve the synthesis of chlorinated precursors that are subsequently cyclized to form the desired dichlorinated benzo[c]isoxazole ring system. A common method begins with appropriately substituted chlorobenzaldehydes. For instance, o-chlorobenzaldehydes can be converted into 2-chloro-N-hydroxybenzimidoyl chlorides via reaction with hydroxylamine, followed by chlorination of the resulting oxime with N-chlorosuccinimide (NCS). chim.it These chlorinated precursors can then undergo base-mediated cyclization to yield the target benzisoxazole. chim.it

Another pre-functionalization approach involves the use of substituted benzaldehydes which are first converted to their corresponding oximes using hydroxylamine hydrochloride. nih.gov These oximes can then be chlorinated with reagents like NCS in the presence of a catalyst such as pyridine (B92270). nih.gov The resulting chlorooximes serve as key intermediates for the subsequent cyclization to form the benzisoxazole core. nih.gov

Starting MaterialReagentsIntermediateProductReference
o-Chlorobenzaldehydes1. Hydroxylamine2. N-Chlorosuccinimide (NCS)2-Chloro-N-hydroxybenzimidoyl chlorides3-Substituted benzisoxazoles chim.it
Substituted aldehydes1. Hydroxylamine hydrochloride, Na2CO32. NCS, PyridineChlorooximesBenzisoxazoles nih.gov

Post-cyclization Halogenation Methods

Post-cyclization halogenation involves the direct introduction of chlorine atoms onto a pre-formed benzo[c]isoxazole ring. This approach can be advantageous as it allows for the late-stage modification of the core structure. For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) can be synthesized and subsequently chlorinated. nih.gov The introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to influence the biological activity of the resulting compounds. nih.gov

Direct chlorination of the benzisoxazole ring can be achieved using various chlorinating agents. While specific protocols for this compound are not extensively detailed in readily available literature, general methods for the halogenation of isoxazole rings can be applied. These often involve electrophilic halogenating agents. The reactivity of the benzisoxazole ring towards electrophilic substitution will dictate the regioselectivity of the chlorination. The electron-withdrawing nature of the isoxazole ring and the existing chlorine atom would influence the position of the second chlorination.

Multi-component Reaction Strategies for Dichlorobenzo[c]isoxazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dichlorobenzo[c]isoxazoles in a single step from three or more starting materials. taylorandfrancis.com These reactions are highly valued in modern organic synthesis for their operational simplicity and ability to generate diverse molecular scaffolds. taylorandfrancis.comnih.gov

While specific MCRs for the direct synthesis of this compound are not prominently reported, the general principles of MCRs can be applied to the synthesis of substituted isoxazoles. nih.govd-nb.info For instance, a one-pot, three-component reaction between a substituted aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride has been used to synthesize isoxazole derivatives. nih.govnih.gov To adapt this for this compound, a dichlorinated benzaldehyde (B42025) derivative would be a logical starting component.

Another relevant MCR is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. organic-chemistry.org This method allows for the formation of the benzisoxazole core from readily available precursors. organic-chemistry.org By using a dichlorinated aryne precursor, this strategy could potentially be adapted for the synthesis of this compound.

Reaction TypeComponentsKey FeaturesPotential for DichlorobenzisoxazolesReference
One-pot three-component condensationSubstituted aldehyde, β-ketoester, hydroxylamine hydrochlorideEco-friendly, atom economical, simple procedure.Use of a dichlorinated aldehyde. nih.govnih.gov
[3+2] CycloadditionAryne precursor, ChlorooximeIn situ generation of reactive intermediates, mild conditions.Use of a dichlorinated aryne. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.net This includes the use of safer solvents, catalysts, and energy-efficient reaction conditions. researchgate.net

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and improve yields. researchgate.netresearchgate.netnih.gov This method has been successfully applied to the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazoles, with reactions completing in 1-6 hours in good to high yields. researchgate.net The preparation of the 3-chloro-1,2-benzisoxazole (B94866) precursor itself can also be achieved quantitatively within 2 hours using microwave irradiation. researchgate.net

The use of eco-friendly catalysts and reaction media is another cornerstone of green chemistry. d-nb.info For example, fruit juices like coconut, tomato, and lime have been utilized as natural catalysts for the multi-component synthesis of isoxazole derivatives. nih.govnih.gov Deep eutectic solvents (DES), which are low-cost, non-toxic, and reusable, also serve as environmentally friendly media for isoxazole synthesis. d-nb.info A glycerol/K2CO3 system has been shown to be an effective catalytic medium for the multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to produce 5-amino-isoxazole-4-carbonitriles. d-nb.info

Green ApproachMethodologyAdvantagesApplicability to this compoundReference
Microwave IrradiationAccelerated heatingReduced reaction times, improved yields, high selectivity.Synthesis of chlorinated benzisoxazole precursors and subsequent modifications. researchgate.netresearchgate.netnih.gov
Natural CatalystsUse of fruit juicesEco-friendly, readily available, mild conditions.Could be explored for MCRs using dichlorinated starting materials. nih.govnih.gov
Deep Eutectic SolventsGlycerol/K2CO3Non-toxic, reusable, efficient catalytic media.Potential for the synthesis of dichlorinated isoxazole analogues. d-nb.info

Elucidation of Reaction Mechanisms and Kinetics in Benzo C Isoxazole Formation

Mechanistic Pathways of Isoxazole (B147169) Ring Formationchim.itnih.gov

The synthesis of the benzo[c]isoxazole core, including the 4,7-dichloro substituted variant, can be achieved through several mechanistic routes. The most prevalent of these involves the cyclization of an ortho-substituted aromatic precursor, typically an oxime.

A widely accepted mechanism is the intramolecular nucleophilic aromatic substitution (SNAr). chim.it This pathway begins with the deprotonation of an ortho-positioned oxime, forming an oxime anion. This anion then performs an intramolecular nucleophilic attack on the aromatic ring, displacing a leaving group (such as a halide) to form the five-membered isoxazole ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in 4,7-Dichlorobenzo[c]isoxazole, is known to facilitate this cyclization process by stabilizing the intermediate Meisenheimer-like complex. chim.it

Another significant pathway is the [3+2] cycloaddition reaction. nih.govnanobioletters.com This involves the reaction of a 1,3-dipole, such as a nitrile oxide generated in situ, with a dipolarophile like an alkyne or an alkene. nih.govnanobioletters.com For benzo[c]isoxazoles, this can involve the reaction of an aryne with a nitrile oxide. chim.it

Radical Pathways in Synthesisnih.gov

While ionic pathways are common, radical mechanisms have also been identified in the synthesis of isoxazole rings. organic-chemistry.org For instance, a metal-free approach for synthesizing 4-(trifluoromethyl)isoxazoles utilizes a cascade reaction initiated by a radical pathway. organic-chemistry.org This process involves the oxidation of CF₃SO₂Na to generate a trifluoromethyl radical. This radical then participates in a sequence of trifluoromethyloximation, cyclization, and elimination reactions. organic-chemistry.org Such radical pathways offer an alternative to traditional metal-catalyzed methods, avoiding potential metal contamination of the products. nih.govrsc.org

Metal-Catalyzed vs. Metal-Free Mechanistic Insightschim.itnih.gov

The formation of the isoxazole ring can be accomplished through both metal-catalyzed and metal-free conditions, each with distinct mechanistic features.

Metal-Catalyzed Syntheses: Transition metals like palladium, copper, gold, and iron are frequently employed to catalyze the formation of isoxazoles. organic-chemistry.orgmdpi.com Palladium catalysis is often used in annulation reactions, for example, between 5-iodoaryl-substituted isoxazoles and alkynes, proceeding through a 7-membered palladacycle intermediate. chim.it Copper(I) is a common catalyst for [3+2] cycloaddition reactions between terminal alkynes and nitrile oxides. nih.govorganic-chemistry.org Gold catalysts, such as AuCl₃, can mediate the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org These metal catalysts typically work by activating the substrates, for instance, through oxidative addition or by coordinating with alkynes, thereby lowering the activation energy of the cyclization step.

Catalyst TypePrecursorsGeneral MechanismRef.
PalladiumIodoaryl-isoxazoles, AlkynesAnnulation via palladacycle intermediate chim.it
Copper(I)Terminal alkynes, Nitrile oxides[3+2] Cycloaddition nih.govorganic-chemistry.org
Gold(III)α,β-Acetylenic oximesCycloisomerization organic-chemistry.org
IronKetoxime carboxylates, AldehydesN-O bond cleavage, cyclization mdpi.com

Metal-Free Syntheses: Metal-free approaches are gaining prominence due to their environmental and economic advantages, reducing the risk of product contamination with toxic metals. nih.govrsc.org These methods often rely on the use of strong bases, acids, or oxidizing agents. A common metal-free strategy is the base-promoted intramolecular SNAr cyclization of O-aryl oximes. chim.it Another approach involves the generation of nitrile oxides from α-nitro ketones using heterogeneous catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663), followed by in situ cycloaddition. organic-chemistry.org Radical-initiated cascade reactions, as mentioned earlier, also represent a significant class of metal-free isoxazole synthesis. organic-chemistry.org

Intramolecular Cyclization Mechanismsnih.govorganic-chemistry.org

Intramolecular cyclization is a cornerstone of benzo[c]isoxazole synthesis. One of the most direct methods is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org In this reaction, an electrophile such as iodine monochloride (ICl) attacks the alkyne, inducing a 5-endo-dig cyclization by the oxime nitrogen to form the isoxazole ring. organic-chemistry.org

Another key intramolecular pathway is the cyclization of ortho-hydroxyaryl oximes. This typically proceeds via an intramolecular nucleophilic substitution of a leaving group on the benzene (B151609) ring by the oxime's oxygen atom. chim.it Quantum-chemical calculations have been used to study the intramolecular nucleophilic substitution of a dimethylamino group in ortho-oximes, revealing that steric repulsion can facilitate the reaction, a principle applicable to the synthesis of fused isoxazoles. mdpi.com For pyridine-fused analogues, isoxazolo[4,5-b]pyridines, the intramolecular nucleophilic substitution of a nitro group is a key step, which is facilitated by electron-withdrawing groups on the pyridine (B92270) ring. beilstein-journals.org The generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular [3+2] cycloaddition with a neighboring alkyne, is another efficient route to fused isoxazole systems. mdpi.com

Kinetic Studies of Key Synthetic Transformations

Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. However, general principles can be inferred. Theoretical studies on the 1,3-dipolar cycloaddition reaction to form quinazolinone-isoxazole hybrids show the reaction to be exothermic and under kinetic control. nih.gov The activation energies calculated for such cycloadditions indicate that the formation of one regioisomer is kinetically favored over the other. nih.gov In the case of photochemical rearrangements of isoxazoles, theoretical models suggest that certain pathways are much more favorable due to lower energy barriers. nih.gov For the intramolecular SNAr mechanism, the reaction rate is highly dependent on the nature of the leaving group and the electronic properties of the substituents on the aromatic ring.

Influence of Substituents on Reaction Mechanism and Rate

Substituents on the aromatic ring play a critical role in dictating the reaction mechanism and rate of benzo[c]isoxazole formation.

Electronic Effects: Electron-withdrawing substituents, such as the chlorine atoms in this compound, have a pronounced effect. In the context of the SNAr mechanism, these groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack of the oxime anion. chim.it This stabilization lowers the activation energy of the cyclization step, thereby increasing the reaction rate. Conversely, electron-donating substituents would disfavor this pathway by destabilizing the intermediate, slowing down the reaction. chim.it

Steric Effects: Bulky substituents, particularly in the ortho position to the reacting groups, can also influence the reaction. Theoretical studies have shown that steric repulsion can facilitate intramolecular nucleophilic substitution by promoting a conformation that is favorable for cyclization. mdpi.com For example, the presence of a bulky group can make the displacement of another group, like an NMe₂, surprisingly easy. mdpi.com

The table below summarizes the expected influence of the dichloro substitution pattern on the formation of the benzo[c]isoxazole ring via the common SNAr pathway.

Substituent PropertyInfluence on SNAr IntermediateEffect on Reaction RateCompound Example
Electron-Withdrawing (e.g., -Cl, -NO₂)Stabilization of negative chargeIncreased rateThis compound
Electron-Donating (e.g., -OCH₃, -CH₃)Destabilization of negative chargeDecreased rate4,7-Dimethoxybenzo[c]isoxazole

Derivatization and Functionalization Strategies of 4,7 Dichlorobenzo C Isoxazole

Site-Selective Functionalization of the Isoxazole (B147169) Moiety

Transition metal-catalyzed reactions have emerged as powerful tools for the site-selective functionalization of isoxazoles. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allow for the introduction of aryl and heteroaryl groups at specific positions on the isoxazole ring. researchgate.net The regioselectivity of these reactions is often controlled by the specific reaction conditions and the nature of the substituents already present on the isoxazole ring. researchgate.net

Another important strategy involves the deprotonation of the isoxazole ring using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching with various electrophiles. scripps.edu This approach allows for the introduction of a wide range of functional groups, including alkyl, acyl, and carboxyl groups. The position of deprotonation is influenced by the electronic effects of the existing substituents and the reaction temperature. scripps.edu

Furthermore, rhodium(III)-catalyzed C-H functionalization has been successfully employed for the decarboxylative alkenylation and acylmethylation of isoxazoles at the C5 position. rsc.org This method provides a direct route to introduce complex side chains onto the isoxazole core.

The development of site-selective functionalization methods is critical for creating diverse libraries of 4,7-Dichlorobenzo[c]isoxazole derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov These studies are essential for identifying compounds with optimized properties for specific applications.

Table 1: Examples of Site-Selective Functionalization Reactions of Isoxazoles

Reaction TypeCatalyst/ReagentPosition FunctionalizedIntroduced GroupReference
Suzuki-Miyaura CouplingPalladium CatalystC4 or C5Aryl/Heteroaryl researchgate.net
Deprotonation-Electrophilic QuenchLDA/n-BuLiC3, C4, or C5Alkyl, Acyl, Carboxyl scripps.edu
Rh(III)-Catalyzed C-H FunctionalizationRhodium(III) CatalystC5Alkenyl, Acylmethyl rsc.org
Iodocyclization-Palladium CatalysisICl/Palladium CatalystC4Various Substituents nih.gov

Modification of the Benzo Ring System through Halogen Displacement Reactions

The chlorine atoms on the benzo ring of this compound are key handles for chemical modification through halogen displacement reactions. science-revision.co.uksavemyexams.comyoutube.comdocbrown.info These reactions, typically nucleophilic aromatic substitutions (SNAr), allow for the introduction of a wide array of functional groups, significantly altering the physicochemical properties of the parent compound.

The reactivity of the chlorine atoms towards nucleophilic attack is influenced by the electron-withdrawing nature of the fused isoxazole ring system. vulcanchem.com This activation facilitates the displacement of the chlorine atoms by various nucleophiles. Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines, leading to the formation of ether, thioether, and amino derivatives, respectively.

The conditions for these displacement reactions, such as the choice of solvent, temperature, and the presence of a base, are crucial for achieving high yields and selectivity. For instance, the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the corresponding methoxy-substituted derivatives.

It is important to note that the relative reactivity of the chlorine at the C4 and C7 positions can differ, potentially allowing for selective mono-substitution under carefully controlled conditions. This selectivity is often dictated by a combination of electronic and steric factors. The development of selective halogen displacement reactions is a valuable tool for fine-tuning the properties of this compound and its derivatives.

Table 2: Potential Halogen Displacement Reactions on this compound

NucleophileReagent ExampleExpected Product Type
AlkoxideSodium Methoxide (NaOMe)Methoxybenzo[c]isoxazole derivative
ThiolateSodium Thiophenoxide (NaSPh)Phenylthiobenzo[c]isoxazole derivative
AmineAmmonia (NH₃) or Primary/Secondary AminesAminobenzo[c]isoxazole derivative
CyanideSodium Cyanide (NaCN)Cyanobenzo[c]isoxazole derivative

Introduction of Diverse Chemical Scaffolds via Coupling Reactions

The introduction of diverse chemical scaffolds onto the this compound core is a powerful strategy for generating novel molecules with potentially enhanced biological activities. beilstein-journals.org This is often achieved through various transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction typically involves the coupling of a halogenated or triflated benzo[c]isoxazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the chlorinated positions of the benzo ring.

The Heck reaction is another valuable tool for the arylation or vinylation of the benzo[c]isoxazole core. This reaction involves the palladium-catalyzed coupling of the chlorinated scaffold with an alkene. Similarly, the Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to further functionalization.

Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines, as well as amides and carbamates, onto the benzo ring. These reactions are typically catalyzed by palladium or copper complexes.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions, influencing both the yield and the selectivity of the desired product. Through the strategic application of these coupling methodologies, a vast array of structurally diverse this compound derivatives can be synthesized for further investigation.

Table 3: Common Coupling Reactions for Modifying this compound

Reaction NameCatalystReactant PartnerBond FormedIntroduced ScaffoldReference
Suzuki-MiyauraPalladiumBoronic acid/esterC-CAryl, Heteroaryl, Vinyl researchgate.net
HeckPalladiumAlkeneC-CAryl, Vinyl
SonogashiraPalladium/CopperTerminal alkyneC-CAlkynyl
Buchwald-HartwigPalladium/CopperAmine, AmideC-NAmino, Amido

Synthesis of Hybrid Molecules Incorporating this compound

The synthesis of hybrid molecules that incorporate the this compound scaffold represents a rational drug design strategy aimed at combining the pharmacophoric features of different molecular entities to create novel compounds with potentially synergistic or enhanced biological activities. ijariit.comrsc.org This approach involves covalently linking the this compound core to other biologically active moieties, such as other heterocyclic systems or known pharmacophores.

One common strategy for creating these hybrid molecules is through the use of linker groups. nih.gov These linkers can be of varying lengths and functionalities, and they serve to connect the this compound unit to another molecule without interfering with the key binding interactions of either component. The synthesis often involves the initial functionalization of the this compound core, for example, through the reactions described in the preceding sections, to introduce a reactive handle for subsequent coupling with the second molecular entity.

For instance, a this compound derivative bearing a carboxylic acid or an amino group can be coupled with another molecule containing a complementary functional group (e.g., an amine or a carboxylic acid) through amide bond formation. Alternatively, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed for the efficient and specific ligation of the two molecular fragments.

Examples of hybrid molecules could include the conjugation of this compound with other heterocyclic systems known for their biological relevance, such as pyridine (B92270), coumarin, or pyrazole (B372694) moieties. mdpi.com The resulting hybrid molecules are then evaluated for their biological activities, with the aim of identifying new lead compounds for drug discovery. vulcanchem.commdpi.com

Table 4: Examples of Hybrid Molecules Incorporating Isoxazole Scaffolds

Isoxazole DerivativeCoupled MoietyLinkage TypePotential Application AreaReference
Isoxazole-carbaldehydeChromoneEtherAnticancer nih.gov
PropargyloxycoumarinPyridine aldehyde oximeIsoxazole ring formationAnti-inflammatory mdpi.com
Polyhydroxylated pyrrolidineIsoxazoleC-C bondGlucosidase inhibition rsc.org
2-Phenyl benzothiazoleIsoxazoleEtherAnticancer ijariit.com

Advanced Spectroscopic and Structural Characterization for Mechanistic and Sar Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 4,7-Dichlorobenzo[c]isoxazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

The ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The substitution pattern on the benzene (B151609) ring and the unique electronic environment of the isoxazole (B147169) moiety give rise to characteristic chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring.

The chemical shifts (δ) of these protons are influenced by the anisotropic effect of the fused heterocyclic ring and the electronic effects of the two chlorine atoms.

Given the 4,7-dichloro substitution pattern, the protons at positions 5 and 6 would likely appear as doublets due to coupling with each other (ortho-coupling, typically with a coupling constant, J, of 7-9 Hz).

The proton at position 3, being part of the isoxazole ring, is expected to resonate at a distinct chemical shift, likely downfield, influenced by the adjacent oxygen and nitrogen atoms. For some 3-substituted 2,1-benzisoxazoles, this proton signal can appear around 8.7 ppm. beilstein-journals.org

For related compounds like 4-(5,7-Dichlorobenzo[c]isoxazol-3-yl)benzonitrile, the protons on the dichlorinated ring show distinct signals, which can be used as a reference for predicting the chemical shifts for the parent compound. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms of the this compound core.

The carbons directly bonded to the chlorine atoms (C-4 and C-7) will exhibit chemical shifts characteristic of chlorinated aromatic carbons.

The carbons of the isoxazole ring (C-3, C-3a, C-7a) will have unique chemical shifts reflecting their heteroatomic environment. In isoxazole rings, quaternary carbons can resonate in the range of 155-170 ppm. nih.gov

The remaining aromatic carbons (C-5, C-6) will appear in the typical aromatic region (approximately 110-140 ppm).

Solid-state ¹³C{¹⁴N} NMR experiments could definitively identify the carbon atom bonded to the nitrogen in the isoxazole ring, aiding in isomeric differentiation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound

Position ¹H NMR ¹³C NMR
Predicted Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
3Downfield singletDownfield signal
3a-Quaternary carbon signal
4-Signal for C-Cl
5Aromatic multipletAromatic CH signal
6Aromatic multipletAromatic CH signal
7-Signal for C-Cl
7a-Quaternary carbon signal

Note: This table represents generalized predictions. Actual experimental values may vary based on solvent and experimental conditions.

To overcome ambiguities from overlapping signals in 1D spectra and to confirm the precise atomic connectivity, a suite of two-dimensional (2D) NMR experiments is employed. beilstein-journals.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons, for instance, confirming the ortho-coupling between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for identifying the quaternary carbons (C-3a, C-4, C-7, and C-7a) by observing correlations between these carbons and protons that are two or three bonds away. For example, correlations from H-3 to C-3a and C-7a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help in confirming spatial relationships and assignments, particularly in derivatives with more complex substituent patterns.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. tubitak.gov.tr

ESI-MS is a soft ionization technique ideal for confirming the molecular weight of a compound. innovareacademics.in

For this compound (Molecular Formula: C₇H₃Cl₂NO), the expected monoisotopic mass is approximately 186.96 g/mol .

In the mass spectrum, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio, providing strong evidence for the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of volatile compounds like this compound and confirming its identity.

The GC chromatogram would show a peak at a specific retention time, which can be used for purity assessment.

The mass spectrometer, typically using electron ionization (EI), provides a fragmentation pattern that serves as a molecular fingerprint.

The expected fragmentation of the benzo[c]isoxazole ring might involve the loss of CO, NO, or HCl, leading to characteristic fragment ions that help in structural confirmation. The fragmentation of the parent isoxazole molecule is a known process that can serve as a model.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z Notes
HRMS (ESI)[M+H]⁺~187.9719For C₇H₄Cl₂NO⁺
[M+Na]⁺~209.9538For C₇H₃Cl₂NNaO⁺
GC-MS (EI)[M]⁺˙~186.9642Molecular ion with characteristic Cl₂ isotope pattern.
Fragment IonsVariesExpected fragments from loss of CO, NO, Cl, HCl.

Note: m/z values are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The full isotopic pattern is crucial for confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific bonds and functional groups based on their vibrational frequencies.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of aromatic C-H bonds.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of the aromatic system are expected in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration within the isoxazole ring would likely appear in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted benzene ring will appear in the 800-900 cm⁻¹ region, and their pattern can sometimes provide clues about the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the conjugated system of the molecule.

this compound, being an aromatic heterocyclic system, is expected to exhibit strong absorption bands in the UV region (typically 200-400 nm).

The spectrum would likely show multiple bands corresponding to π → π* transitions of the conjugated benzisoxazole system. The position and intensity of these bands (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure. semanticscholar.org For "this compound," a single-crystal X-ray diffraction analysis would yield a detailed three-dimensional model of the molecule in the solid state. This technique involves irradiating a high-quality crystal with X-rays and analyzing the resulting diffraction pattern. utah.edu The analysis provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric profile.

The solid-state structure reveals how the molecules pack together in the crystal lattice, influenced by intermolecular forces such as halogen bonding, π-stacking, and dipole-dipole interactions. semanticscholar.org The presence of two chlorine atoms on the benzene ring of "this compound" would likely play a significant role in its crystal packing.

Illustrative Crystallographic Data Table:

The following table exemplifies the type of data that would be obtained from an X-ray crystallographic analysis of "this compound." Please note that these are representative values for related isoxazole structures and not experimental data for the title compound.

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
α = 90°, β = XX.XX°, γ = 90°
Volume XXX.X ų
Z (Molecules per unit cell) 4
Calculated Density X.XXX g/cm³
Bond Length (C=N) ~1.28 Å dergipark.org.tr
Bond Length (N-O) ~1.41 Å dergipark.org.tr
Bond Length (C-Cl) ~1.74 Å
Bond Angle (C-N-O) ~110°

This precise structural information is invaluable for validating computational models and for understanding how the molecule might interact with biological targets.

Theoretical Spectroscopic Investigations

Theoretical spectroscopic investigations, primarily using Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of a molecule. nih.gov For "this compound," DFT calculations can be employed to predict various spectroscopic features before they are experimentally measured or to help in the assignment of complex experimental spectra.

These computational methods can calculate optimized molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts (¹H and ¹³C). nih.gov The comparison between theoretical and experimental spectra can confirm the proposed structure and provide a more detailed understanding of the molecule's electronic environment. nih.gov For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to the stretching and bending modes of functional groups within the molecule. dergipark.org.tr

Furthermore, theoretical calculations can provide information on frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are crucial for understanding the molecule's reactivity, electronic transitions (UV-Vis absorption), and potential for engaging in various chemical reactions. nih.gov

Illustrative Comparison of Experimental and Theoretical Data:

This table demonstrates how theoretical spectroscopic data would be compared with experimental results for "this compound." The values are hypothetical and serve to illustrate the application of this combined approach.

Parameter Experimental Value (Hypothetical) Theoretical Value (DFT, e.g., B3LYP/6-31G)*
¹³C NMR Chemical Shift (C=N) ~160 ppm~162 ppm
¹³C NMR Chemical Shift (C-Cl) ~130 ppm~131 ppm
IR Frequency (C=N stretch) ~1605 cm⁻¹~1610 cm⁻¹
HOMO Energy --X.XX eV
LUMO Energy --Y.YY eV
HOMO-LUMO Gap -Z.ZZ eV

The synergy between experimental characterization and theoretical investigations provides a robust framework for understanding the fundamental properties of "this compound," which is essential for its potential development and application in various scientific fields.

Computational Chemistry and Theoretical Modeling of 4,7 Dichlorobenzo C Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. researchgate.net It is particularly effective for predicting the electronic structure and reactivity of organic molecules like 4,7-Dichlorobenzo[c]isoxazole. researchgate.netnih.gov By calculating the distribution of electrons, DFT can determine critical parameters that govern the molecule's chemical behavior.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

For this compound, DFT calculations can elucidate how the chloro-substituents and the fused ring system influence the electron density across the isoxazole (B147169) and benzene (B151609) rings. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
ParameterValueUnitSignificance
HOMO Energy-6.5eVElectron-donating ability
LUMO Energy-1.8eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7eVChemical reactivity and stability
Dipole Moment2.5DebyeMolecular polarity
Chemical Hardness (η)2.35eVResistance to change in electron distribution
Electronegativity (χ)4.15eVPower to attract electrons
Electrophilicity Index (ω)3.68eVPropensity to accept electrons

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. For any computational study, particularly molecular docking, it is essential to start with the most stable, low-energy conformation of the molecule. Energy minimization is the process of finding the molecular geometry that corresponds to a minimum on the potential energy surface.

For a relatively rigid, fused-ring system like this compound, the number of possible conformers is limited. However, computational methods can still be used to optimize the geometry, including bond lengths, bond angles, and dihedral angles, to find the most energetically favorable structure. This optimized structure represents the most probable conformation of the molecule and is the necessary starting point for accurate docking and molecular dynamics simulations. beilstein-journals.org DFT calculations can be employed to perform this geometry optimization, ensuring that the resulting structure is at a stable energy minimum. beilstein-journals.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity.

Prediction of Binding Modes with Biological Macromolecules

For this compound, molecular docking simulations can be used to predict how it might interact with the active site of a specific biological target. nih.govnih.gov The process involves placing the energy-minimized structure of the ligand into the binding pocket of a receptor whose three-dimensional structure is known (often from X-ray crystallography). An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each one.

The resulting "binding mode" or "pose" shows the specific interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net Given the presence of two chlorine atoms, halogen bonding could be a significant interaction for this compound. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. These predicted interactions provide a rational basis for understanding the molecule's potential mechanism of action and for designing more potent analogues.

Table 2: Hypothetical Docking Interactions of this compound with a Target Protein
Interaction TypeLigand Atom/GroupReceptor Amino Acid ResidueDistance (Å)
Hydrogen BondIsoxazole OxygenTYR 234 (OH)2.9
Halogen BondC4-ChlorineGLY 156 (Backbone C=O)3.1
HydrophobicBenzene RingLEU 89, VAL 112N/A
π-π StackingBenzene RingPHE 2583.8

Assessment of Binding Affinities

A key output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a more stable complex and, theoretically, a higher biological activity.

By comparing the binding affinity of this compound to that of a known inhibitor or the natural substrate of a target protein, researchers can assess its potential as a lead compound. nih.gov This comparative analysis is a critical step in virtual screening campaigns to prioritize compounds for experimental testing.

Table 3: Hypothetical Binding Affinities for a Target Kinase
CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
This compound-8.51.5 µM
Known Inhibitor (Standard)-9.20.5 µM

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms in the ligand-receptor complex over time, providing insights into its stability and flexibility in a simulated physiological environment (e.g., in water at body temperature). nih.govfrontiersin.org

For the this compound-protein complex predicted by docking, an MD simulation would be performed for a duration of nanoseconds to microseconds. frontiersin.org During the simulation, researchers analyze various parameters to assess the stability of the binding mode. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and that the binding is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid. It can highlight the flexibility of amino acid residues within the binding site upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming whether the key interactions predicted by docking are maintained over time.

MD simulations can validate the docking results, revealing whether the initial binding pose is stable or if the ligand shifts to a different, more stable conformation. nih.govresearchgate.net This provides a more accurate and realistic understanding of the ligand-target interaction. nih.gov

Table 4: Key Analyses in Molecular Dynamics Simulations
AnalysisPurposeIndication of Stability
RMSDAssess overall stability of the complexPlateauing of the RMSD curve after an initial equilibration period
RMSFEvaluate flexibility of individual amino acid residuesLow fluctuations for residues in the binding pocket
Hydrogen Bond OccupancyQuantify the persistence of specific hydrogen bondsHigh occupancy (>50%) for key hydrogen bonds
Radius of GyrationMeasure the compactness of the proteinA stable value indicates no major unfolding or conformational drift

Structure Activity Relationship Sar Studies of 4,7 Dichlorobenzo C Isoxazole Analogues

Systematic Variation of Substituents on the Isoxazole (B147169) Ring and Benzene (B151609) Moiety

The systematic modification of substituents on both the isoxazole ring and the fused benzene moiety of benzo[c]isoxazole analogues has been a key strategy in medicinal chemistry to modulate their biological effects. For 4,7-Dichlorobenzo[c]isoxazole, the position of the chlorine atoms is a critical determinant of its activity. vulcanchem.com Specifically, the chlorine atom at position 4 is thought to enhance cytotoxicity, while the chlorine at position 7 primarily modulates the compound's solubility. vulcanchem.com

Broader studies on isoxazole derivatives have provided further insights into the effects of various substituents. For instance, in some series of isoxazole derivatives, the presence of electron-withdrawing groups like nitro and chlorine on a phenyl ring attached to the isoxazole core at the C-3 position has been shown to enhance antibacterial activity. ijpca.org Conversely, electron-donating groups such as methoxy (B1213986) and dimethyl amino, or halogens like bromine, at the C-5 position of a phenyl ring can also increase antibacterial potency. ijpca.org

In other research on trisubstituted isoxazoles, diversification at the C-4 and C-5 positions of the isoxazole ring was explored to improve activity against specific biological targets. dundee.ac.uk It was found that introducing a hydrogen bond-donating N-heterocycle at the C-5 position could significantly increase the potency of the compounds. dundee.ac.uk For benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been associated with an increase in anticonvulsant activity. nih.gov

Table 1: Impact of Substituent Variation on the Biological Activity of Isoxazole and Benzisoxazole Analogues

Scaffold Position of Variation Substituent Type Observed Effect on Biological Activity
This compound Position 4 Chlorine Enhanced cytotoxicity vulcanchem.com
This compound Position 7 Chlorine Modulated solubility vulcanchem.com
Phenyl-isoxazole C-3 Phenyl Ring Nitro, Chlorine Enhanced antibacterial activity ijpca.org
Phenyl-isoxazole C-5 Phenyl Ring Methoxy, Dimethyl amino, Bromine Increased antibacterial potency ijpca.org
Trisubstituted Isoxazole C-5 Isoxazole Ring N-heterocycle (H-bond donor) Significantly increased potency dundee.ac.uk

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, which concerns the different spatial arrangements of substituents on a molecule's core structure, can have a profound impact on the biological activity of drug candidates. This principle is well-demonstrated in the case of this compound, where the specific placement of the two chlorine atoms on the benzene ring is critical to its pharmacological profile. The chlorine at position 4 is associated with enhanced cytotoxicity, whereas the one at position 7 influences the molecule's solubility. vulcanchem.com This differentiation in function based on position highlights the importance of precise substituent placement in the design of new analogues.

Furthermore, studies on dihalobenzenes have shown that meta isomers are often the most stable, a phenomenon attributed to the absence of certain electronic interactions between the halogen substituents when they are in a 1,3-arrangement. nih.gov While not directly a measure of biological activity, the thermodynamic stability of an isomer can influence its behavior and availability in a biological system. The stereochemistry of a molecule, a related concept, is also known to play a pivotal role in its biological activity. mdpi.com

Electronic and Steric Effects of Halogen Substitution

The halogen atoms in this compound exert significant electronic and steric effects that are fundamental to its chemical properties and biological activity. The chlorine substituents are strongly electron-withdrawing, which polarizes the fused ring system and enhances the electrophilicity at certain reactive sites on the molecule. vulcanchem.com This electronic perturbation can influence how the molecule interacts with biological macromolecules.

In a broader context, the electronic effects of substituents are a key consideration in SAR studies. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across a molecule, thereby affecting its reactivity and binding affinity for a target. mdpi.comnih.gov For instance, the size of a substituent can lead to steric hindrance, which may block access to a binding site or influence the preferred conformation of the molecule. libretexts.org

Computational studies on dihalobenzenes have provided further insights into the interplay of electronic and steric effects. nih.gov The relative stability of different isomers can be influenced by a balance between steric repulsion and electron delocalization effects. nih.govsemanticscholar.org In the case of this compound, the specific electronic and steric properties of the chlorine atoms at their respective positions are crucial for its observed biological activity.

Development of Predictive Models for Structure-Activity Relationships

To better understand and predict the biological activity of this compound analogues, computational methods are employed to develop predictive models for their structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach in this field. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By analyzing a set of compounds with known activities, QSAR models can identify which descriptors are most important for a particular biological effect. For example, QSAR studies on isoxazole-containing compounds have been successfully used to explain their binding affinities to biological targets. nih.gov Techniques such as Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) have been applied to series of piperazinylalkylisoxazole analogues. nih.gov

The development of robust QSAR models often involves statistical methods like Multiple Linear Regression (MLR) to correlate the molecular descriptors with the observed biological activity. wu.ac.th These predictive models can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the synthetic efforts towards more promising candidates. Such computational approaches are invaluable for accelerating the drug discovery process for novel analogues of this compound.

Table 2: Examples of Predictive Models for Isoxazole Analogues

Model Type Compound Series Statistical Method Application
HQSAR Piperazinylalkylisoxazole analogues - Explaining binding affinities nih.gov
CoMFA Piperazinylalkylisoxazole analogues - Explaining binding affinities nih.gov
QSAR Isoxazole-substituted stilbene (B7821643) derivatives - Predicting bioactivity dntb.gov.ua

Applications in Advanced Organic Synthesis and Materials Science

4,7-Dichlorobenzo[c]isoxazole as a Synthetic Building Block

The benzo[c]isoxazole ring system, also known as anthranil, is a high-energy, bicyclic heteroaromatic structure. chemicalbook.comguidechem.com This inherent strain and the weak N-O bond contribute to its high reactivity, making it a valuable precursor in organic synthesis. chemicalbook.comguidechem.com In this compound, the presence of two chlorine atoms significantly enhances the electrophilicity of the entire ring system, creating specific sites for synthetic modification.

The primary utility of this compound as a building block stems from the predictable reactivity of its core structure. The isoxazole (B147169) moiety can undergo a variety of transformations, most notably ring-opening reactions, which unmask valuable functional groups. Due to its high reactivity, the benzo[c]isoxazole core is often used as an intermediate in the synthesis of pharmaceuticals, including anticancer and antimycobacterial agents. chemicalbook.comguidechem.com

Key transformations that highlight its role as a synthetic intermediate include:

Reaction with Nucleophiles: The strained ring is susceptible to attack by various nucleophiles. For instance, reaction with certain reagents can lead to the formation of substituted benzo[c]isoxazolines. chemicalbook.comguidechem.com

Reductive Ring Opening: Treatment with reducing agents like Na₂S₂O₄ or zinc in acetic acid can cleave the N-O bond to yield ortho-substituted benzophenones, which are themselves important synthetic intermediates. chemicalbook.comguidechem.com

Activation for Substitution: The chlorine atoms on the benzene (B151609) ring activate it towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups, although this can be competitive with ring-opening pathways.

The following table summarizes the potential of the benzo[c]isoxazole core as a versatile synthetic unit.

Reaction TypeReagentsResulting ScaffoldSynthetic Value
Nucleophilic AdditionVarious NucleophilesBenzo[c]isoxazolinesAccess to saturated heterocyclic systems.
Reductive Ring CleavageNa₂S₂O₄ or Zn/AcOHo-AlkylaminobenzophenonesKey intermediates for quinolines and other fused heterocycles. chemicalbook.comguidechem.com
Thermal/Acidic RearrangementHeat or AcidAcridones, QuinolinesFormation of complex, fused aromatic systems.
Transition Metal-Mediated FunctionalizationPd, Au catalystsFunctionalized Indazoles, QuinolinesC-H activation and cross-coupling reactions expand molecular complexity. researchgate.net

Ring Transformations and Rearrangement Reactions for Novel Scaffolds

The isoxazole ring is a "spring-loaded" heterocycle, capable of undergoing a variety of fascinating and synthetically useful transformations into other ring systems. These reactions are crucial for generating molecular diversity and accessing novel chemical scaffolds from a common precursor.

One of the most significant classes of rearrangement for isoxazoles is the Boulton-Katritzky rearrangement . beilstein-journals.orgchemrxiv.orgnih.gov This reaction typically involves the thermal or base-promoted rearrangement of a 3-acyl or 3-amidoxime substituted isoxazole into a new heterocyclic system. chemrxiv.orgacs.org While not documented specifically for this compound, derivatization at the 3-position could open pathways for this type of rearrangement, leading to the formation of otherwise inaccessible triazole or other heterocyclic structures. beilstein-journals.orgchemrxiv.org

Electrophilic ring-opening reactions also provide a direct route to new molecular frameworks. Recent studies have shown that isoxazoles can undergo ring-opening chlorination or bromination upon treatment with reagents like N-chlorosuccinimide (NCS), selectively cleaving the N-O bond to produce valuable halogenated keto-nitriles under mild conditions. nih.govresearchgate.net

Furthermore, the isoxazole ring can be transformed into entirely different heterocycles. Research has demonstrated pathways for converting isoxazoles into:

1,5-Benzodiazepines: Through cyclocondensation reactions with 1,2-diaminobenzenes. nih.gov

Furans and Pyrans: Via ring-opening in the presence of an aldehyde, followed by nucleophilic attack and heterocyclization. rsc.org

The table below outlines key ring transformation reactions applicable to the isoxazole core, which could be exploited for the generation of new scaffolds from this compound derivatives.

Transformation TypeKey Reagents/ConditionsResulting Heterocycle(s)Reference
Boulton-Katritzky RearrangementBase or Heat (on suitable precursors)1,2,3-Triazoles, other heterocycles beilstein-journals.orgchemrxiv.org
Electrophilic Ring-Opening HalogenationN-Chlorosuccinimide (NCS)Halogenated Keto-nitriles nih.govresearchgate.net
Cyclocondensation1,2-Diaminobenzenes1,5-Benzodiazepines nih.gov
Aldehyde-Mediated TransformationAromatic Aldehydes, Cyanide4H-Pyrans, Furans rsc.org

Catalytic Applications Involving Benzo[c]isoxazole Frameworks

Direct catalytic applications of this compound are not extensively documented. However, the structural and electronic features of the benzo[c]isoxazole framework suggest its potential utility in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the isoxazole ring can act as a bidentate or monodentate coordination site for a metal center.

The isomer of benzo[c]isoxazole, benzoxazole (B165842), has been successfully employed as a ligand in transition metal complexes. For example, ligands incorporating the benzoxazole moiety have been used to create copper, cobalt, nickel, and zinc complexes that exhibit significant biological activity, demonstrating the ability of this class of heterocycles to coordinate effectively with metal ions. nih.gov

Transition metal-mediated functionalization of isoxazoles is an active area of research, where the isoxazole itself is the substrate. researchgate.net These reactions, which include C-H activation and cross-coupling, inherently involve the coordination of the heterocycle to the metal catalyst (e.g., Palladium, Gold, Rhodium). researchgate.netchemrxiv.org This affinity for transition metals is a prerequisite for the framework's potential use as a directing group or as part of a larger ligand scaffold in a catalytic system. The electron-withdrawing nature of the chlorine atoms in this compound would modulate the electron density on the heteroatoms, which could be used to fine-tune the electronic properties of a potential metal complex.

Integration into Supramolecular Assemblies and Functional Materials

The rigid, planar structure and distinct electronic properties of this compound make it an intriguing candidate for incorporation into advanced functional materials.

A key aspect of its potential lies in the ability of its chlorine substituents to participate in halogen bonding . This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govbohrium.comnih.gov Halogen bonding is increasingly being used as a reliable tool in crystal engineering and supramolecular chemistry to construct well-defined, ordered assemblies. nih.govnih.gov The two chlorine atoms on the this compound molecule could act as halogen bond donors to direct the self-assembly of molecules into specific architectures like tapes, sheets, or three-dimensional networks, which are foundational for creating materials with tailored properties such as liquid crystals or organic conductors. bohrium.comnih.gov

Furthermore, the broader benzobisoxazole framework (containing two isoxazole rings fused to a central benzene ring) has been used to create novel conjugated polymers for applications in organic thin-film transistors (OTFTs). mdpi.com These polymers form the semiconducting layer in electronic devices. The electron-deficient nature of the benzobisoxazole unit plays a crucial role in the electronic properties of the final polymer. By analogy, the strongly electron-withdrawing this compound unit could be polymerized with electron-rich monomers to create donor-acceptor conjugated polymers. mdpi.com Such materials are of high interest for organic electronics, including photovoltaics and light-emitting diodes.

The potential applications in materials science are summarized below.

Material TypeRole of this compoundPotential ApplicationDriving Interaction(s)
Supramolecular AssembliesHalogen Bond DonorCrystal Engineering, Liquid Crystals, GelsHalogen Bonding, π-π Stacking
Donor-Acceptor PolymersElectron-Deficient 'Acceptor' UnitOrganic Semiconductors (e.g., OTFTs), PhotovoltaicsCovalent Bonds (in polymer backbone)
Functional DyesCore ChromophoreSensors, Organic Light-Emitting Diodes (OLEDs)π-Conjugation

Q & A

Basic: What are the optimal synthetic routes for 4,7-Dichlorobenzo[c]isoxazole, and how can reaction conditions be adjusted to improve yields?

Answer:
The synthesis of this compound derivatives typically involves cyclization reactions, halogenation, or functional group transformations. A common approach is the condensation of substituted hydrazides with aldehydes under reflux conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, yields triazole intermediates that can be further modified . Key parameters for yield optimization include:

  • Reaction time : Extended reflux durations (e.g., 18 hours) improve cyclization efficiency.
  • Solvent choice : Polar aprotic solvents like DMSO enhance intermediate solubility, while ethanol aids in crystallization .
  • Purification : Sequential recrystallization (e.g., water-ethanol mixtures) reduces impurities and increases purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Answer:
Characterization relies on multimodal spectroscopic and chromatographic analysis:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1730–1710 cm⁻¹, C-O-C at 1293–1201 cm⁻¹) .
  • NMR spectroscopy : Confirms structural assignments (e.g., isoxazole C4-H protons at δ 6.55–6.90 ppm in 1^1H-NMR; δC-3 at 160.26 ppm in 13^{13}C-NMR) .
  • Mass spectrometry : Detects molecular ion peaks (e.g., m/z 286 for isoxazole derivatives) and fragmentation pathways .
  • TLC and HPLC : Monitor reaction progress and purity .

Advanced: How can computational methods like DFT aid in predicting the reactivity and stability of this compound derivatives?

Answer:
Density Functional Theory (DFT) calculations provide insights into electronic properties and reaction pathways:

  • Reactivity prediction : DFT models assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Conformational stability : Calculations of bond dissociation energies (e.g., N–O = 630.7 kJ/mol) explain photostability and degradation pathways .
  • Transition state analysis : Simulates reaction mechanisms, such as photodissociation channels in isoxazole derivatives .
  • Validation : Experimental spectral data (e.g., IR, NMR) are compared with DFT-derived values to refine computational models .

Advanced: What strategies address discrepancies in biological activity data across studies involving this compound analogs?

Answer:
Contradictions in biological data often arise from assay variability or structural modifications. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., α-fetoprotein tests) for comparability .
  • SAR studies : Systematically vary substituents (e.g., fluorophenyl groups) to isolate structural contributors to activity .
  • Dose-response curves : Quantify IC₅₀ values to account for concentration-dependent effects .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., HSP90 inhibition by NVP-AUY922) to identify consensus mechanisms .

Advanced: What are the key considerations in designing in vitro assays to evaluate the anticancer mechanisms of this compound derivatives?

Answer:
Robust assay design requires:

  • Target selection : Prioritize validated oncogenic targets (e.g., EGFR, VEGFR-2, HSP90) based on structural analogs .
  • Cellular models : Use diverse cancer cell lines (e.g., HepG2, HepB3) to assess tissue-specific efficacy .
  • Mechanistic endpoints : Include apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and protein expression profiling (Western blot) .
  • Control compounds : Benchmark against known inhibitors (e.g., Leflunomide for anti-inflammatory activity) to contextualize potency .

Advanced: How do photodissociation studies enhance understanding of this compound stability under experimental conditions?

Answer:
Photodissociation experiments (e.g., PEPIPICO) reveal degradation pathways:

  • Direct vs. indirect pathways : Identify primary dissociation products (e.g., Cl⁻ radicals) and secondary intermediates .
  • Conical intersections : Low-energy excited states in isoxazole derivatives influence photostability and reaction dynamics .
  • Quantum chemical calculations : MP2 or DFT methods model fragmentation mechanisms, validated by mass spectrometry .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Answer:
Effective purification methods include:

  • Recrystallization : Use solvent pairs (e.g., water-ethanol) to remove unreacted starting materials .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates isomers .
  • Distillation : Reduced-pressure distillation isolates volatile intermediates (e.g., acetaldehyde derivatives) .

Advanced: How can machine learning models improve reaction yield predictions for this compound synthesis?

Answer:
Differential Reaction Fingerprint (DRFP) models:

  • Low-data regimes : Address overestimation/underestimation biases by incorporating isoxazole-specific reaction rules .
  • Feature engineering : Encode reaction conditions (e.g., temperature, solvent) and substituent effects to predict yields .
  • Validation : Cross-testing with experimental datasets (e.g., thermolysis in chlorobenzene at 132°C) refines accuracy .

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